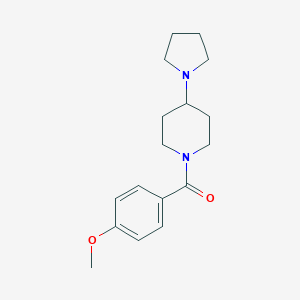![molecular formula C20H29N3 B247043 3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole, commonly known as APPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APPI is a heterocyclic compound that contains a piperidine and an indole ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of APPI is not fully understood, but it has been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. APPI has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
APPI has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. APPI has also been found to inhibit the activity of certain enzymes, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's. Furthermore, APPI has been shown to exhibit fluorescent properties, which may have potential applications in imaging and sensing.
実験室実験の利点と制限
One of the advantages of APPI is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. The compound's fluorescent properties also make it a useful tool for imaging and sensing applications. However, one of the limitations of APPI is its relatively complex synthesis, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of APPI. One area of research is the development of new synthetic methods for the compound, which may improve its yield and simplify its synthesis. Another direction is the investigation of APPI's potential as a building block for the synthesis of new materials with unique properties. Furthermore, the compound's potential as a fluorescent probe for the detection of metal ions could be further explored. Finally, the mechanism of action of APPI could be studied in more detail to better understand its antitumor activity and potential therapeutic applications.
Conclusion:
In conclusion, APPI is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. APPI has been found to exhibit potent antitumor activity, inhibit the activity of certain enzymes, and exhibit fluorescent properties. While the compound's complex synthesis may limit its use in certain applications, there are several future directions for the study of APPI, including the development of new synthetic methods and the investigation of its potential as a building block for the synthesis of new materials.
合成法
APPI can be synthesized using various methods, including the reaction of 4-(azepan-1-yl)piperidine with indole-3-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of 4-(azepan-1-yl)piperidine with 2-(bromomethyl)-1H-indole in the presence of a base. The synthesis of APPI has also been achieved using palladium-catalyzed C-H functionalization of indole derivatives.
科学的研究の応用
APPI has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, APPI has been investigated for its potential use as a building block for the synthesis of new materials.
特性
製品名 |
3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole |
|---|---|
分子式 |
C20H29N3 |
分子量 |
311.5 g/mol |
IUPAC名 |
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H29N3/c1-2-6-12-23(11-5-1)18-9-13-22(14-10-18)16-17-15-21-20-8-4-3-7-19(17)20/h3-4,7-8,15,18,21H,1-2,5-6,9-14,16H2 |
InChIキー |
WTPXAIMFGSXGIL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
正規SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)







![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)

![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)